

# Spectroscopic Data of Pyridin-4-ol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Pyridin-4-ol*

Cat. No.: *B047283*

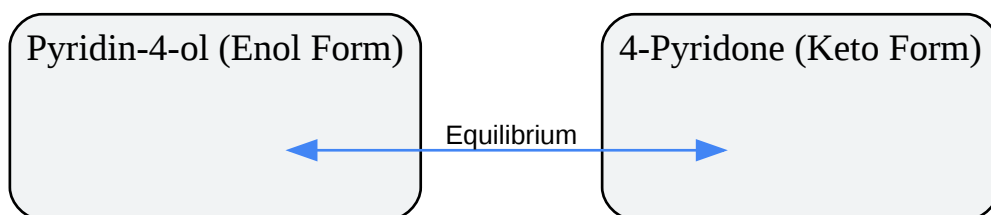
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Pyridin-4-ol**, a pivotal heterocyclic compound. Due to its existence in a tautomeric equilibrium with 4-pyridone, understanding its spectroscopic signature is critical for its application in medicinal chemistry and materials science. This document presents a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, complete with detailed experimental protocols and visual representations of key concepts. In solution, the 4-pyridone tautomer is predominantly favored, and the data presented herein primarily reflects this form.<sup>[1]</sup>

## Tautomerism of Pyridin-4-ol

**Pyridin-4-ol** exists in a tautomeric equilibrium with its keto form, 4-pyridone. This equilibrium is influenced by the solvent and the physical state of the sample. While the enol form (**Pyridin-4-ol**) can be more prevalent in the gas phase, the keto form (4-pyridone) is generally the major species in solution and the solid state.<sup>[1]</sup>



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Tautomeric equilibrium between **Pyridin-4-ol** and 4-Pyridone.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of **Pyridin-4-ol**. The chemical shifts provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of the predominant 4-pyridone tautomer displays characteristic signals for the protons on the pyridine ring and the N-H proton. The chemical shifts are solvent-dependent.[1]

Proton Assignment	Chemical Shift (δ, ppm) in DMSO-d <sub>6</sub>	Chemical Shift (δ, ppm) in D <sub>2</sub> O
H-2, H-6	~7.6	~7.8
H-3, H-5	~6.2	~6.5
N-H	~11.5	Not Observed

Note: In D<sub>2</sub>O, the N-H proton undergoes exchange with deuterium and is therefore not observed.[1]

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum is consistent with the 4-pyridone structure, which is the major tautomer in common NMR solvents.[1]

Carbon Assignment	Chemical Shift ( $\delta$ , ppm) in DMSO- $d_6$
C-4 (C=O)	~175
C-2, C-6	~140
C-3, C-5	~115

## Infrared (IR) Spectroscopy

IR spectroscopy provides a molecular fingerprint by probing the vibrational modes of the functional groups. For **Pyridin-4-ol**, the IR spectrum in the solid state is dominated by the characteristic absorptions of the 4-pyridone tautomer.[\[1\]](#)

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode Assignment
3000-2800	N-H stretch
~1640	C=O stretch (Amide I)
~1540	C=C and C=N ring stretching
~1480	C-H in-plane bending

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy offers insights into the electronic transitions within the molecule. The position of the absorption maxima ( $\lambda_{\text{max}}$ ) is sensitive to the polarity of the solvent.[\[1\]](#)

Solvent	$\lambda_{\text{max}}$ (nm)
Water	~255
Ethanol	~258

## Experimental Protocols

Detailed experimental procedures are essential for obtaining reproducible spectroscopic data.

## NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of **Pyridin-4-ol** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $D_2O$ ) in a 5 mm NMR tube.

Data Acquisition:

- $^1H$  NMR: Spectra are typically acquired on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- $^{13}C$  NMR: Spectra are acquired with proton decoupling to simplify the spectrum. A larger number of scans is typically required compared to  $^1H$  NMR due to the lower natural abundance of the  $^{13}C$  isotope.

Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.[\[1\]](#)

## IR Spectroscopy (KBr Pellet Method)

Sample Preparation: 1-2 mg of finely ground **Pyridin-4-ol** is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then compressed into a thin, transparent pellet using a hydraulic press.[\[1\]](#)

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer, and the spectrum is recorded over a typical range of 4000-400  $cm^{-1}$ . The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.[\[1\]](#)

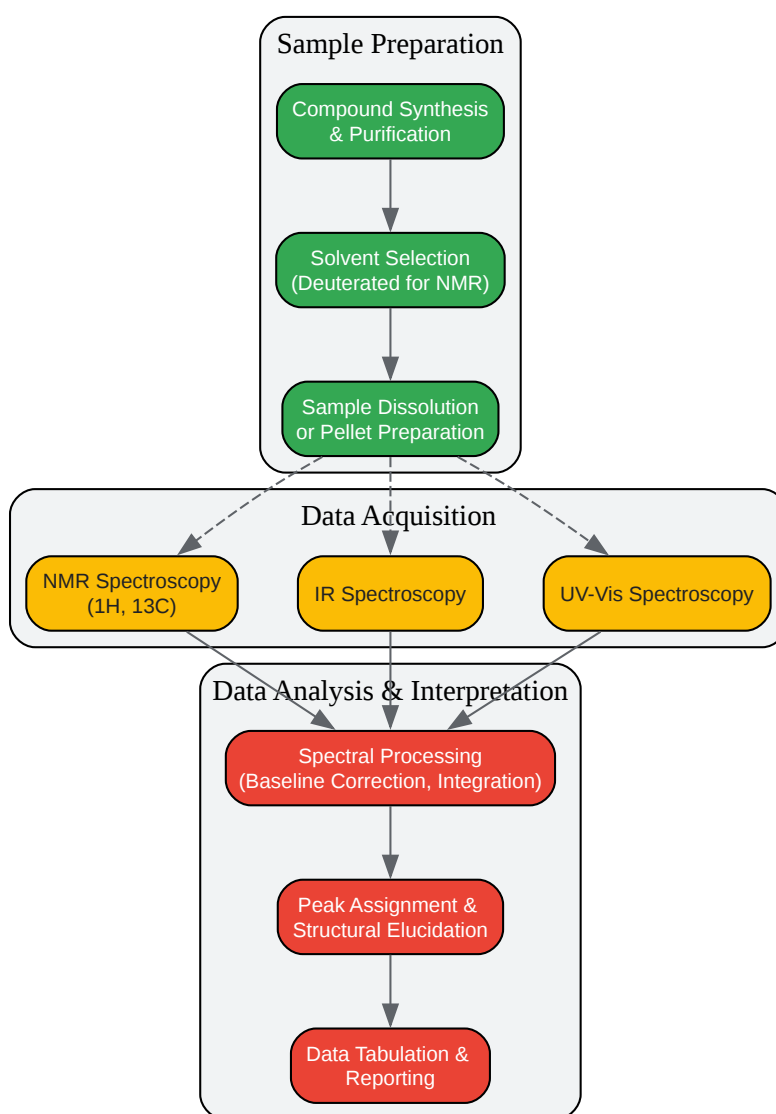
## UV-Vis Spectroscopy

Sample Preparation: A stock solution of **Pyridin-4-ol** is prepared in the desired solvent (e.g., water, ethanol). This solution is then serially diluted to a concentration that yields an absorbance reading within the linear range of the spectrophotometer, typically below 1.5 absorbance units.[\[1\]](#)

Data Acquisition: The UV-Vis spectrum is recorded using a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm. The pure solvent is used as a blank to establish a baseline.<sup>[1]</sup>

## Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **Pyridin-4-ol**.



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General workflow for spectroscopic characterization.

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## References

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